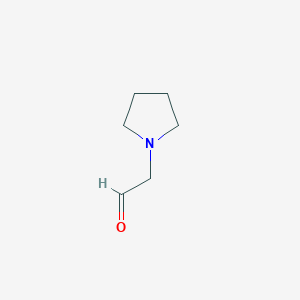![molecular formula C10H19NO5 B7861080 2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B7861080.png)
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid is a compound used in organic synthesis, particularly in the protection of amino groups. The term “N-Boc” refers to the tert-butoxycarbonyl group, which is commonly used to protect amines during chemical reactions. This compound is a derivative of L-homoserine, an amino acid, and is often utilized in peptide synthesis and other biochemical applications .
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The mode of action of this compound is likely related to its role as a Boc-protected amino acid. The Boc group is stable towards most nucleophiles and bases . Therefore, it can protect the amine group during chemical reactions until it is no longer needed, at which point it can be removed under acidic conditions .
Biochemical Pathways
Boc-protected amino acids are often used in the synthesis of peptides , so it’s possible that this compound could be involved in such pathways.
Pharmacokinetics
The presence of the boc group could potentially affect these properties, as it can increase the compound’s stability and prevent it from reacting with other substances in the body until it is removed .
Result of Action
As a boc-protected amino acid, it could potentially be used to control the structure and function of synthesized peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of a base can facilitate the addition of the Boc group to amines , while acidic conditions can remove the Boc group . The compound’s stability and reactivity can also be affected by factors such as temperature and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid can be synthesized through a series of chemical reactions. One common method involves the reaction of L-homoserine methyl ester with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or sodium hydride. The reaction typically occurs at room temperature and results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid and trifluoroacetic acid are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: this compound is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It finds applications in the production of fine chemicals and specialty materials
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-homoserine: Similar in structure but lacks the methyl group on the oxygen atom.
N-Boc-L-tryptophan: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-L-alanine: A simpler Boc-protected amino acid used in various synthetic applications.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid is unique due to the presence of the methyl group on the oxygen atom, which can influence its reactivity and the types of reactions it undergoes. This structural feature can make it more suitable for specific synthetic applications compared to other Boc-protected amino acids .
Properties
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXBKRHPHSTADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
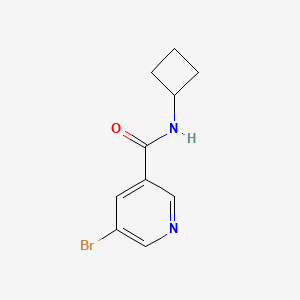
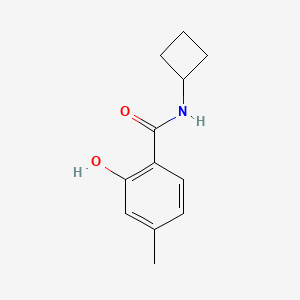
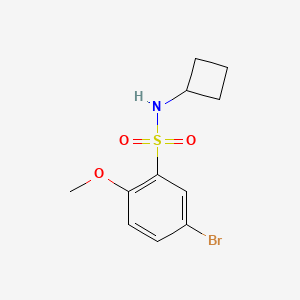
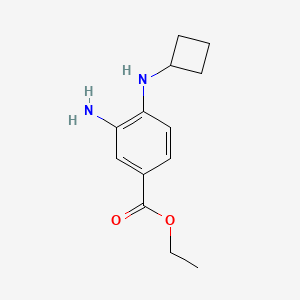
![[1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)
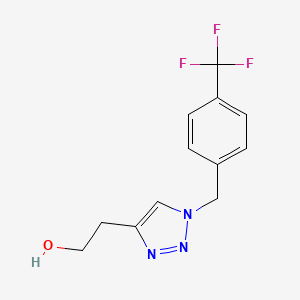
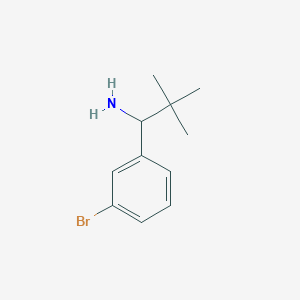
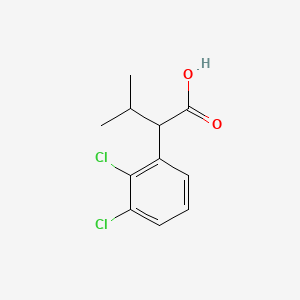
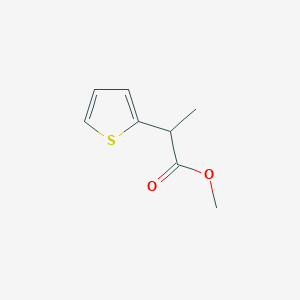
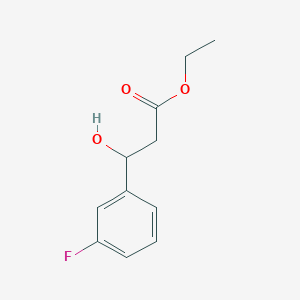
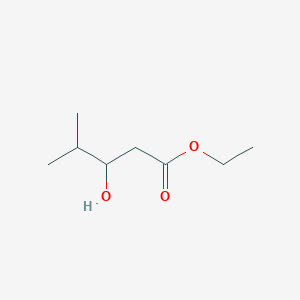

![1-[(2-Chloropyridin-3-yl)methyl]indole-2,3-dione](/img/structure/B7861076.png)
